4-Methyl-1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine;oxalic acid
Overview
Description
4-Methyl-1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine;oxalic acid is a useful research compound. Its molecular formula is C20H29NO5 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(2-allyl-4-methylphenoxy)ethyl]-4-methylpiperidine oxalate is 363.20457303 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Sorption of Phenoxy Herbicides to Soil and Minerals
Research by Werner, Garratt, and Pigott (2012) reviewed experiments on the sorption of 2,4-D and other phenoxy herbicides, highlighting the importance of soil parameters like pH, organic carbon content, and iron oxides in understanding sorption processes. This study suggests a framework for predicting the environmental fate of phenoxy compounds based on soil characteristics (Werner, Garratt, & Pigott, 2012).
Ethylene-action Inhibitors in Postharvest Quality Maintenance
Martínez-Romero et al. (2007) reviewed the use of ethylene-action inhibitors like 1-methylcyclopropene (1-MCP) in maintaining the postharvest quality of fruits and vegetables. The study discusses how inhibiting ethylene perception can reduce quality loss and extend shelf-life, potentially relevant for agricultural applications of phenoxy compounds (Martínez-Romero et al., 2007).
Antioxidant Capacity and Chemical Assays
Huang, Ou, and Prior (2005) reviewed the chemical principles behind antioxidant capacity assays, which could be pertinent in assessing the antioxidant potential of various compounds, including phenoxy derivatives. The study provides insights into hydrogen atom transfer and electron transfer assays for evaluating antioxidant activities (Huang, Ou, & Prior, 2005).
Environmental Fate of Alkylphenols
Ying, Williams, and Kookana (2002) reviewed the environmental fate of alkylphenols and their ethoxylates, offering insights into the biodegradation, sorption, and aquatic toxicity of these compounds. Understanding these processes is crucial for evaluating the environmental impact of related chemical entities (Ying, Williams, & Kookana, 2002).
Properties
IUPAC Name |
4-methyl-1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO.C2H2O4/c1-4-5-17-14-16(3)6-7-18(17)20-13-12-19-10-8-15(2)9-11-19;3-1(4)2(5)6/h4,6-7,14-15H,1,5,8-13H2,2-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBGCYYCZVYKCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=C(C=C(C=C2)C)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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